N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Hydroxyethyl)phenyl]-6-benzothiazolecarboxamide is an organic compound with a complex structure that includes both benzothiazole and hydroxyethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-Hydroxyethyl)phenyl]-6-benzothiazolecarboxamide typically involves the reaction of 4-(2-hydroxyethyl)aniline with 6-benzothiazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond between the two reactants .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-[4-(2-Hydroxyethyl)phenyl]-6-benzothiazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[4-(2-Hydroxyethyl)phenyl]-6-benzothiazolecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or as a part of molecular recognition systems.
Medicine: Explored for its therapeutic potential, including its role in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(2-Hydroxyethyl)phenyl]-6-benzothiazolecarboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Comparison: N-[4-(2-Hydroxyethyl)phenyl]-6-benzothiazolecarboxamide is unique due to its specific combination of benzothiazole and hydroxyethylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c19-8-7-11-1-4-13(5-2-11)18-16(20)12-3-6-14-15(9-12)21-10-17-14/h1-6,9-10,19H,7-8H2,(H,18,20) |
InChI Key |
DYEUOYIANDGDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.